![molecular formula C12H15NO7 B1286656 4-Aminophenyl b-D-glucuronide CAS No. 21080-66-0](/img/structure/B1286656.png)
4-Aminophenyl b-D-glucuronide
Overview
Description
4-Aminophenyl b-D-glucuronide sodium, also known as ABG-Na, is a pivotal chemical entity within the biomedical field . Its utilization primarily revolves around drug metabolism investigation and serves as a diagnostic instrument in the context of hepatic ailments . It is also a glycosylation reagent used in the synthesis of complex carbohydrates, polysaccharides, and oligosaccharides .
Synthesis Analysis
4-Aminophenyl b-D-glucuronide Sodium Salt is a metabolite of p-Aminophenol . It is used as a glycosylation reagent in the synthesis of complex carbohydrates, polysaccharides, and oligosaccharides .
Molecular Structure Analysis
The molecular structure of 4-Aminophenyl b-D-glucuronide has been studied with Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes . The molecular formula is C12H15NO7 .
Chemical Reactions Analysis
4-Aminophenyl b-D-glucuronide is a glucuronide conjugate that is primarily used as a biomarker for analgesic drug metabolism. It is a metabolite of p-Aminophenol .
Physical And Chemical Properties Analysis
The molecular weight of 4-Aminophenyl b-D-glucuronide is 285.25 . It has a linear formula of C12H15NO7 .
Scientific Research Applications
Synthesis of Complex Carbohydrates
4-Aminophenyl b-D-glucuronide sodium is a glycosylation reagent used in the synthesis of complex carbohydrates . This process involves the addition of a glycosyl group to another molecule, typically proteins, lipids, or other organic molecules .
Production of Polysaccharides
This compound is also used in the production of polysaccharides . Polysaccharides are complex carbohydrates that play critical roles in energy storage and structural functions in organisms .
Creation of Oligosaccharides
4-Aminophenyl b-D-glucuronide sodium is used in the creation of oligosaccharides . Oligosaccharides are short chains of monosaccharides (simple sugars) and have many functions including cell recognition and cell binding events .
Intermediate in Saccharide Synthesis
This compound is used as an intermediate in the synthesis of saccharides by click modification, fluorination, and methylation reactions . These reactions are crucial in the production of various saccharides with different properties .
Drug Metabolism Investigation
4-Aminophenyl b-D-glucuronide sodium, also known as ABG-Na, is primarily used in drug metabolism investigation . It helps researchers understand how drugs are metabolized in the body, which is crucial for drug development and safety .
Diagnostic Tool for Hepatic Ailments
ABG-Na serves as a diagnostic instrument in the context of hepatic ailments . It can help detect and monitor liver diseases, contributing to early diagnosis and treatment .
Mechanism of Action
Target of Action
The primary target of 4-Aminophenyl β-D-Glucuronide is β-glucuronidase (β-GLU), a type of hydrolase . β-GLU is widely distributed in mammalian tissues, body fluids, and microbiota . It plays a crucial role in the metabolism of cells in vivo, hydrolyzing steroids, proteoglycans, bilirubin metabolism, and detoxification .
Mode of Action
4-Aminophenyl β-D-Glucuronide interacts with its target, β-GLU, through a process known as glycosylation . This compound is used in the synthesis of complex carbohydrates, polysaccharides, and oligosaccharides . It serves as a substrate for β-GLU, which cleaves the glucuronide bond to produce glucuronic acid and aglycone .
Biochemical Pathways
The interaction of 4-Aminophenyl β-D-Glucuronide with β-GLU affects the degradation of glycosaminoglycans on the extracellular matrix and cell membrane of normal and cancer tissues . This process results in the production of glucuronic acid and aglycone, leading to various physiological reactions .
Pharmacokinetics
The compound’s solubility in water suggests that it may have good bioavailability .
Result of Action
The action of 4-Aminophenyl β-D-Glucuronide leads to the production of glucuronic acid and aglycone . This can result in various physiological reactions, including the metabolism of cells in vivo, hydrolyzing steroids, proteoglycans, bilirubin metabolism, and detoxification .
Safety and Hazards
Future Directions
4-Aminophenyl b-D-glucuronide is an indispensable and pivotal chemical entity within the scope of the biomedical field . Its utilization primarily revolves around drug metabolism investigation and serves as a diagnostic instrument in the context of hepatic ailments . Therefore, it is expected to continue to play a significant role in these areas in the future.
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-(4-aminophenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO7/c13-5-1-3-6(4-2-5)19-12-9(16)7(14)8(15)10(20-12)11(17)18/h1-4,7-10,12,14-16H,13H2,(H,17,18)/t7-,8-,9+,10-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARKEMJKQOXOSQ-GOVZDWNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2C(C(C(C(O2)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609024 | |
Record name | 4-Aminophenyl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70609024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminophenyl b-D-glucuronide | |
CAS RN |
21080-66-0 | |
Record name | 4-Aminophenyl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70609024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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